

# Physical and chemical properties of propyl triflate

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## Compound of Interest

Compound Name: *Propyl triflate*

Cat. No.: *B3050910*

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An In-depth Technical Guide to **Propyl Triflate**

## Introduction

**Propyl triflate**, systematically known as propyl trifluoromethanesulfonate, is an organic compound belonging to the triflate ester family. Triflate ( $\text{CF}_3\text{SO}_3^-$ ) is an exceptionally good leaving group, making its alkyl esters potent alkylating agents in organic synthesis. The high reactivity of **propyl triflate** makes it a valuable reagent for introducing a propyl group into a wide range of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **propyl triflate**, with a focus on its relevance to researchers, scientists, and professionals in drug development.

## Physical and Chemical Properties

**Propyl triflate** is characterized by the presence of a propyl group attached to the highly electron-withdrawing trifluoromethanesulfonate group. This structure dictates its physical and chemical behavior.

## General Properties

Property	Value	Source
IUPAC Name	propyl trifluoromethanesulfonate	<a href="#">[1]</a>
Synonyms	Propyl trifluoromethanesulfonate, Methanesulfonic acid, 1,1,1-trifluoro-, propyl ester	<a href="#">[1]</a>
CAS Number	29702-90-7	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub> S	<a href="#">[1]</a>

## Tabulated Physical and Spectroscopic Data

Quantitative data for **propyl triflate** is summarized in the table below. It's important to note that some of these properties are computed, as experimental data for this specific compound is not always readily available.

Property	Value	Data Type	Source
Molecular Weight	192.16 g/mol	Computed	<a href="#">[1]</a>
Exact Mass	192.00679974 Da	Computed	<a href="#">[1]</a>
XLogP3	1.8	Computed	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	Computed	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3	Computed	<a href="#">[1]</a>
Rotatable Bond Count	3	Computed	<a href="#">[1]</a>
Topological Polar Surface Area	51.8 Å <sup>2</sup>	Computed	<a href="#">[1]</a>
<sup>1</sup> H NMR (CCl <sub>4</sub> )	δ 4.45 (t, 2H, J=6 Hz, CH <sub>2</sub> O), 1.83 (m, 2H, CH <sub>2</sub> CH <sub>2</sub> O), 1.08 ppm (t, 3H, J=6 Hz, CH <sub>3</sub> )	Experimental	<a href="#">[2]</a>
<sup>19</sup> F NMR (CCl <sub>4</sub> )	φ 75.80 ppm (s)	Experimental	<a href="#">[2]</a>
IR (CCl <sub>4</sub> )	2990 (m), 1460 (w), 1420 (vs), 1250 (s), 1220 (vs), 1155 (vs), 950 cm <sup>-1</sup> (vs)	Experimental	<a href="#">[2]</a>

## Synthesis and Purification

**Propyl triflate** is typically synthesized by the reaction of propanol with triflic anhydride in the presence of a base.

## Experimental Protocol: Synthesis of Propyl Triflate

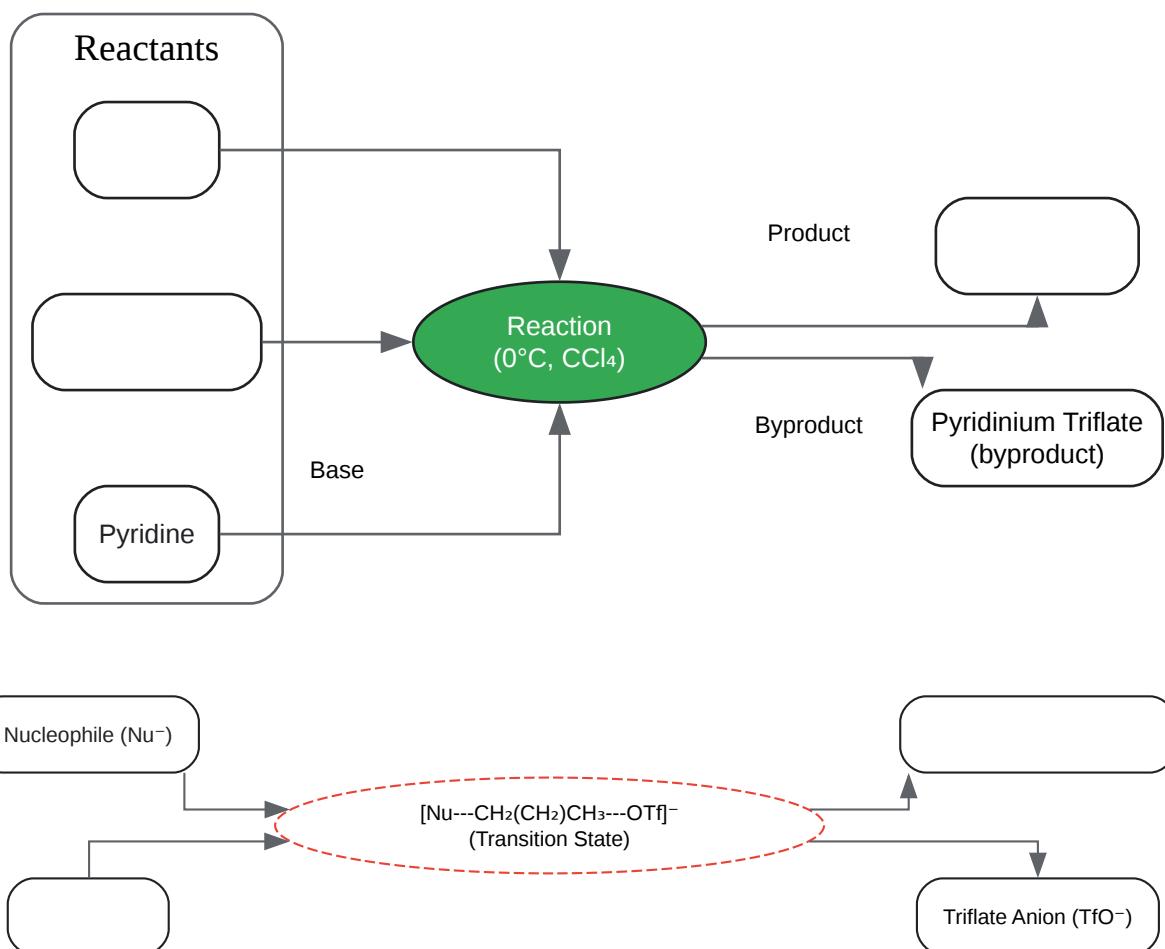
This protocol is based on a literature procedure for the synthesis of **propyl triflate**.[\[2\]](#)

Materials:

- Propanol (0.30 g, 5 mmol)
- Pyridine (0.395 g, 5 mmol)
- Triflic anhydride (1.41 g, 5 mmol)
- Carbon tetrachloride (CCl<sub>4</sub>), anhydrous (15 mL)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

Procedure:

- A solution of triflic anhydride (1.41 g) in 10 mL of carbon tetrachloride is prepared in a flask and cooled to 0°C with stirring.
- A solution of propanol (0.30 g) and pyridine (0.395 g) in 5 mL of carbon tetrachloride is added dropwise to the stirred triflic anhydride solution at 0°C.
- The reaction is allowed to proceed for 15 minutes at 0°C.
- The resulting solution is filtered to remove pyridinium triflate salt.
- The filtrate is washed with water to remove any remaining water-soluble impurities.
- The organic layer is dried over anhydrous magnesium sulfate.
- The solvent can be removed under reduced pressure to yield **propyl triflate**. The yield reported for this procedure is 86%, as determined by NMR analysis using chlorobenzene as an internal standard.[2]



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## References

- 1. Propyl triflate | C<sub>4</sub>H<sub>7</sub>F<sub>3</sub>O<sub>3</sub>S | CID 10965343 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
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